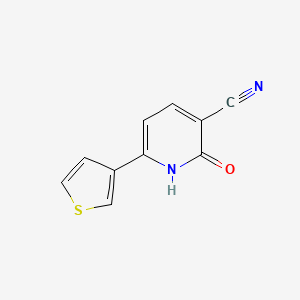
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, and a pyrazole ring attached to an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine typically involves multiple steps:
Formation of the Benzyl Halide: The starting material, 2-bromo-4-fluorobenzyl alcohol, is converted to the corresponding benzyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The benzyl halide undergoes nucleophilic substitution with 1H-pyrazole in the presence of a base like potassium carbonate to form the intermediate compound.
Reductive Amination: The intermediate is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New benzyl derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated benzyl derivatives on biological systems. It may serve as a probe to investigate the interactions of similar compounds with enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms on the benzyl ring may enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(2-Chloro-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- n-(2-Bromo-4-chlorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- n-(2-Bromo-4-fluorobenzyl)-2-(1h-imidazol-1-yl)ethan-1-amine
Uniqueness
n-(2-Bromo-4-fluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyrazole ring provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C12H13BrFN3 |
|---|---|
Molekulargewicht |
298.15 g/mol |
IUPAC-Name |
N-[(2-bromo-4-fluorophenyl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C12H13BrFN3/c13-12-8-11(14)3-2-10(12)9-15-5-7-17-6-1-4-16-17/h1-4,6,8,15H,5,7,9H2 |
InChI-Schlüssel |
GSWUMKLLNOVLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCNCC2=C(C=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)






![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)
![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)
![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)


![3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid](/img/structure/B14916374.png)

